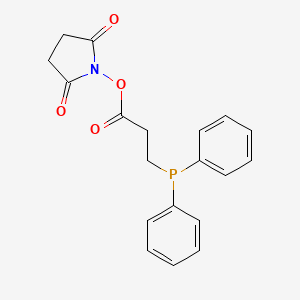

N-Succinimidyl 3-(Diphenylphosphino)propionate

Descripción general

Descripción

N-Succinimidyl 3-(Diphenylphosphino)propionate: is a chemical compound with the molecular formula C19H18NO4P and a molecular weight of 355.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the conversion of azides into diazo compounds under mild conditions . This compound is characterized by its solid form and a melting point range of 104-108°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl 3-(Diphenylphosphino)propionate typically involves the reaction of 3-(Diphenylphosphino)propanoic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide . The reaction is carried out in an appropriate solvent, such as dichloromethane , under mild conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: N-Succinimidyl 3-(Diphenylphosphino)propionate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Click Chemistry: It is suitable for click chemistry reactions, particularly for the conversion of azides into diazo compounds.

Common Reagents and Conditions:

Primary Amines: React with this compound to form amide bonds.

Azides: React with the compound under mild conditions to form diazo compounds.

Major Products Formed:

Amide Bonds: Formed when reacting with primary amines.

Diazo Compounds: Formed when reacting with azides.

Aplicaciones Científicas De Investigación

N-Succinimidyl 3-(Diphenylphosphino)propionate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of N-Succinimidyl 3-(Diphenylphosphino)propionate involves its reactivity with primary amines and azides. The compound’s N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, releasing N-Hydroxysuccinimide as a byproduct . In the presence of azides, the compound facilitates the formation of diazo compounds through a phosphine-mediated process .

Comparación Con Compuestos Similares

- N-Succinimidyl 3-(Diphenylphosphino)propanoate

- 3-(Diphenylphosphino)propanoic acid N-succinimidyl ester

- 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione

- 2,5-Dioxo-1-pyrrolidinyl 3-(Diphenylphosphino)propanoate

Uniqueness: N-Succinimidyl 3-(Diphenylphosphino)propionate is unique due to its dual functionality, allowing it to participate in both amide bond formation and click chemistry reactions. This versatility makes it a valuable reagent in various fields of scientific research and industrial applications .

Actividad Biológica

N-Succinimidyl 3-(Diphenylphosphino)propionate (N-SDP) is a phosphine-containing compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in drug development.

N-SDP is characterized by the following chemical properties:

- Molecular Formula : CHNOP

- Molecular Weight : 355.33 g/mol

- CAS Number : 170278-50-9

- Purity : ≥98.0% (by HPLC)

The compound features a succinimide moiety that enhances its reactivity with nucleophiles, making it a valuable reagent for bioconjugation reactions.

N-SDP acts primarily as a coupling agent in peptide synthesis and modification. Its mechanism involves the formation of stable amide bonds with amino acids or peptides through the activation of carboxylic acid groups. This property is particularly useful in creating bioconjugates for targeted drug delivery systems.

Reaction Pathway

- Activation : The succinimidyl group activates the carboxylic acid, making it more reactive towards nucleophiles.

- Coupling : The diphenylphosphino group can participate in further reactions, such as cross-coupling reactions, which are essential in synthesizing complex biomolecules.

Biological Applications

N-SDP has been utilized in various biological contexts:

- Peptide Synthesis : It facilitates the formation of peptide bonds, enabling the synthesis of modified peptides that can be used as drugs or therapeutic agents.

- Drug Delivery Systems : N-SDP has been incorporated into liposomal formulations to enhance targeting capabilities toward cancer cells by conjugating with specific ligands .

Case Study: Peptide Conjugation

A study demonstrated the use of N-SDP for conjugating peptides to liposomes. This approach improved the targeting efficiency to cancer cells by utilizing peptides that bind specifically to overexpressed receptors on tumor cells. The results indicated a significant increase in cellular uptake compared to non-targeted formulations, highlighting the potential of N-SDP in targeted therapy .

Research Findings

Recent research has provided insights into the efficacy and versatility of N-SDP:

- Synthesis of Diazo Compounds : Raines et al. reported that azides can be converted into diazo compounds using N-SDP, showcasing its utility in synthetic organic chemistry .

- Catalytic Applications : Studies have shown that N-SDP can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex organic molecules .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRPSWGREIRROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654859 | |

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170278-50-9 | |

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?

A1: this compound (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.

Q2: What are the structural characteristics of DPPS?

A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.

Q3: How is DPPS prepared?

A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.